Cas no 32382-66-4 (N-(2-methoxyethyl)aniline)
N-(2-methoxyethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-(2-methoxyethyl)-
- N-(2-methoxyethyl)aniline
- STL589794
- G53228
- DB-188327
- (2-methoxy-ethyl)-phenyl-amine
- Z266463556
- AKOS000252979
- N-(2-methoxyethyl)benzenamine
- NoName_3732
- EN300-247204
- CS-0242309
- HS-4503
- SCHEMBL632952
- XTTMNDFFWSZHCZ-UHFFFAOYSA-N
- DTXSID70903135
- 32382-66-4
-
- MDL: MFCD00779216
- Inchi: 1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
- InChI Key: XTTMNDFFWSZHCZ-UHFFFAOYSA-N
- SMILES: O(C)CCNC1C=CC=CC=1
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 89.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
N-(2-methoxyethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427088-10mg |
N-(2-methoxyethyl)aniline |
32382-66-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427088-50mg |
N-(2-methoxyethyl)aniline |
32382-66-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B427088-100mg |
N-(2-methoxyethyl)aniline |
32382-66-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-247204-1g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 1g |
$528.0 | 2023-09-15 | |
| Enamine | EN300-247204-5g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 5g |
$1530.0 | 2023-09-15 | |
| Enamine | EN300-247204-10g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 10g |
$2269.0 | 2023-09-15 | |
| Enamine | EN300-247204-0.05g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 0.05g |
$101.0 | 2024-06-19 | |
| Enamine | EN300-247204-0.1g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
| Enamine | EN300-247204-0.25g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
| Enamine | EN300-247204-0.5g |
N-(2-methoxyethyl)aniline |
32382-66-4 | 95% | 0.5g |
$407.0 | 2024-06-19 |
N-(2-methoxyethyl)aniline Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-(2-methoxyethyl)aniline
Introduction to N-(2-methoxyethyl)aniline and Its Applications in Modern Chemical Research
N-(2-methoxyethyl)aniline, a compound with the CAS number 32382-66-4, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both aniline and methoxyethyl groups in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in the development of pharmaceuticals and specialty chemicals.
The aniline moiety, a benzene ring substituted with an amino group, is well-known for its role in the formation of complex organic structures. In contrast, the 2-methoxyethyl group introduces a hydrophobic alkyl chain that can influence solubility and interactions with biological targets. This combination makes N-(2-methoxyethyl)aniline a promising candidate for drug discovery and material science applications.
In recent years, there has been growing interest in the development of novel aniline derivatives as potential therapeutic agents. Research has shown that modifications to the aniline core can significantly alter pharmacological properties, leading to compounds with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated that N-(2-methoxyethyl)aniline derivatives exhibit significant inhibitory effects on certain enzymes implicated in inflammatory diseases. These findings highlight the importance of this compound as a building block for next-generation therapeutics.
The methoxyethyl group in N-(2-methoxyethyl)aniline plays a crucial role in modulating the compound's pharmacokinetic profile. By introducing a hydrophobic region, it can improve membrane permeability, facilitating better absorption and distribution within biological systems. This characteristic is particularly valuable in drug design, where optimizing bioavailability is often a critical consideration. Additionally, the methoxy group can serve as a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for N-(2-methoxyethyl)aniline. Techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to streamline its synthesis, reducing costs and improving yields. These improvements are essential for supporting large-scale pharmaceutical production and ensuring consistent quality control.
The compound's utility extends beyond pharmaceuticals into the realm of material science. Researchers have explored its potential as a precursor for high-performance polymers and coatings. The aromatic nature of the aniline group contributes to thermal stability, while the methoxyethyl chain enhances flexibility and processability. Such properties make N-(2-methoxyethyl)aniline a candidate for developing advanced materials with applications ranging from electronics to aerospace.
In conclusion, N-(2-methoxyethyl)aniline (CAS number 32382-66-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material creation. As research continues to uncover new ways to leverage its properties, this molecule is poised to play an increasingly important role in modern chemical innovation.
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